![molecular formula C12H12N2O B6345553 [3-(6-Aminopyridin-3-yl)phenyl]methanol, 95% CAS No. 1187820-78-5](/img/structure/B6345553.png)
[3-(6-Aminopyridin-3-yl)phenyl]methanol, 95%
Overview
Description
[3-(6-Aminopyridin-3-yl)phenyl]methanol, or 3-APM, is an important organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including as a reagent for synthesis, as a ligand for coordination chemistry, and as a building block for drug discovery.
Scientific Research Applications
3-APM has a wide range of applications in scientific research. It is used as a reagent for organic synthesis, as a ligand for coordination chemistry, and as a building block for drug discovery. It is also used in the synthesis of other compounds, such as 6-aminopyridin-3-ylphenylmethanol and 6-aminopyridin-3-ylphenylacetaldehyde.
Mechanism of Action
The mechanism of action of 3-APM is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. These complexes are believed to play a role in the biological activity of the compound, and may be involved in the regulation of enzyme activity or the binding of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APM are not well understood, but it is believed to have a variety of effects. It has been shown to have antioxidant and anti-inflammatory effects, and it has been linked to the regulation of cell growth and differentiation. It has also been shown to have an effect on the metabolism of glucose and lipids, as well as on the production of hormones and enzymes.
Advantages and Limitations for Lab Experiments
3-APM has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. It is also a versatile compound, with a wide range of applications. However, it is also limited in some ways. It is not very stable, and it can be difficult to purify.
Future Directions
There are a number of potential future directions for 3-APM research. It could be used to further explore its biochemical and physiological effects, and its potential for drug discovery. It could also be used to explore its potential as a diagnostic tool, or as a therapeutic agent. Additionally, it could be used to further explore its coordination chemistry, and its potential for catalysis. Finally, it could be used to explore its potential for use in environmentally friendly processes, such as green chemistry.
properties
IUPAC Name |
[3-(6-aminopyridin-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNVCQXPHAQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)
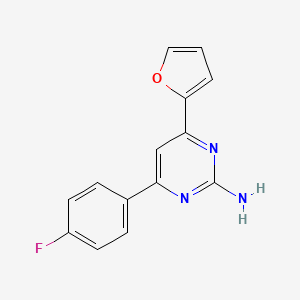
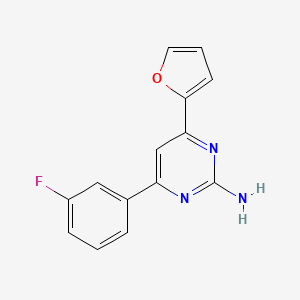
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)
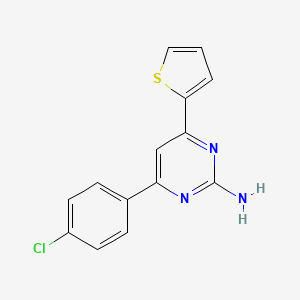
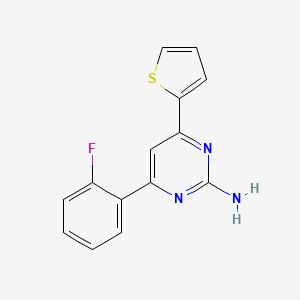
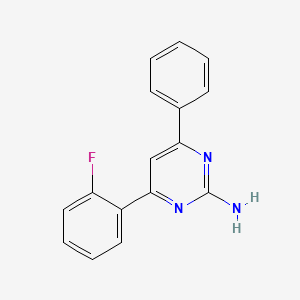
![2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345522.png)
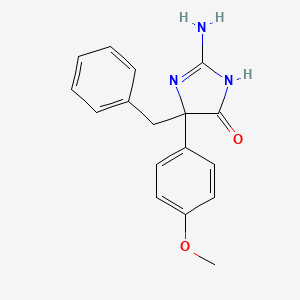
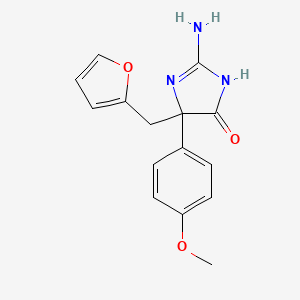
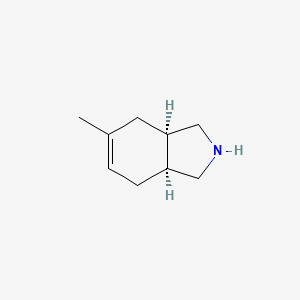
![2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345544.png)
![2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345546.png)